Unmatched Receptor Selectivity: Buloxibutid vs. Losartan and Irbesartan
Buloxibutid exhibits unparalleled selectivity for the AT2 receptor (Ki = 0.4 nM) over the AT1 receptor (Ki > 10,000 nM), a feature not shared by ARBs. Losartan is a selective AT1R antagonist (IC50 = 19 nM) with no agonistic activity at the AT2R. Irbesartan is an AT1R antagonist with an affinity for AT1R over AT2R of >8500-fold. Buloxibutid's >25,000-fold selectivity (Ki ratio) for AT2R over AT1R is a defining differential characteristic, enabling targeted activation of the protective AT2R pathway without affecting the vasoconstrictive AT1R pathway [1][2][3].
| Evidence Dimension | Receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | AT2R Ki = 0.4 nM; AT1R Ki > 10,000 nM |
| Comparator Or Baseline | Losartan: AT1R IC50 = 19 nM (no AT2R agonism); Irbesartan: >8500-fold selectivity for AT1R over AT2R. |
| Quantified Difference | Buloxibutid is a selective AT2R agonist (>25,000-fold selective) while comparators are AT1R antagonists with no AT2R agonism. |
| Conditions | In vitro radioligand binding assays for Ki determination. |
Why This Matters
This selectivity profile is the mechanistic basis for its unique therapeutic effects, allowing researchers to dissect AT2R-specific signaling and its therapeutic potential, distinct from the well-established AT1R antagonism.
- [1] Wan, Y. et al. (2004). Design, Synthesis, and Biological Evaluation of the First Selective Nonpeptide AT2 Receptor Agonist. *Journal of Medicinal Chemistry*, 47(24), 5995-6008. View Source
- [2] Israili, Z. H. (2000). Clinical pharmacokinetics of angiotensin II (AT1) receptor blockers in hypertension. *Journal of Human Hypertension*, 14(Suppl 1), S73-S86. View Source
- [3] RxList. (2021). Irbesartan (Avapro) Drug Description. *RxList*. View Source
